Acridine Red (CAS 2465-29-4) is a cationic xanthene-class fluorescent dye characterized by its rigidified planar core and monoalkylamino substitutions. In procurement and material selection, it is primarily valued for its distinct photophysical properties, including an excitation peak near 530–550 nm and an emission peak around 560–580 nm. Unlike structurally analogous dialkylamino dyes, Acridine Red exhibits specific non-radiative decay kinetics that directly influence its fluorescence quantum yield and lifetime [1]. Its strong electrostatic and hydrophobic interaction capabilities make it a highly functional precursor for supramolecular host-guest complexes, environmental heavy metal sensors, and specialized histological stains where precise metachromatic behavior is required.
Generic substitution of Acridine Red with closely related xanthene or acridine dyes, such as Pyronin Y, Pyronin B, or Acridine Orange, frequently fails due to critical differences in internal conversion rates and cellular interaction profiles. The specific monoalkylamino substitution on the nitrogen atoms of Acridine Red restricts the rotational freedom that typically drives twisted intramolecular charge transfer (TICT) in dialkylamino analogs like Pyronin B, resulting in significantly different fluorescence lifetimes and quantum yields[1]. Furthermore, in biological assays, Acridine Red exhibits a distinct toxicity and integrin-inhibition profile; for instance, it inhibits CD18-dependent neutrophil adhesion at substantially lower concentrations than Acridine Orange[2]. Consequently, substituting Acridine Red alters both the photophysical baseline in quantitative imaging and the viability parameters in live-cell assays.
When compared to its closest structural analogs, Pyronin Y (PYY) and Pyronin B (PYB), Acridine Red demonstrates a longer fluorescence lifetime and higher quantum yield. The extended alkyl chains on the nitrogen atoms of PYY and PYB accelerate internal conversion (IC), thereby increasing non-radiative decay. In contrast, the specific monoalkylamino substitution of Acridine Red restricts this IC process, yielding a longer excited-state lifetime and higher quantum yield in standard solvents like ethanol [1].
| Evidence Dimension | Fluorescence lifetime and internal conversion rate |
| Target Compound Data | Extended fluorescence lifetime and higher quantum yield due to restricted internal conversion. |
| Comparator Or Baseline | Pyronin Y and Pyronin B (exhibit shorter lifetimes and faster internal conversion). |
| Quantified Difference | Significant measurable increase in lifetime and quantum yield compared to dialkylamino analogs. |
| Conditions | Steady-state fluorescence and time-correlated single photon counting (TCSPC) in ethanol. |
A longer fluorescence lifetime and higher quantum yield are critical for maximizing signal-to-noise ratios in time-resolved fluorescence microscopy and single-molecule detection.
In live-cell imaging and immunological assays, the choice of fluorescent tracer significantly impacts cellular function. Acridine Red exerts a more potent dose-dependent inhibition on stimulated human neutrophil adhesion compared to Acridine Orange. Specifically, Acridine Red inhibits CD18-dependent adhesion to a bovine serum albumin matrix with an EC50 of approximately 70 μg/mL, whereas Acridine Orange requires a higher concentration (EC50 ~145 μg/mL) to achieve the same inhibitory effect [1].
| Evidence Dimension | Inhibition of stimulated human neutrophil adhesion (EC50) |
| Target Compound Data | EC50 ≈ 70 μg/mL |
| Comparator Or Baseline | Acridine Orange (EC50 ≈ 145 μg/mL) |
| Quantified Difference | Acridine Red is approximately twice as potent at inhibiting neutrophil adhesion as Acridine Orange. |
| Conditions | In vitro dye labeling of PMA- or fMLP-stimulated human neutrophils on a BSA matrix. |
Procurement for live-cell leukocyte assays must account for this specific inhibitory profile to avoid artifactual suppression of cell adhesion and superoxide generation.
Acridine Red serves as an efficient guest molecule in the construction of reversible molecular switches. When complexed with a 2,4,6-triarylpyridine-modified β-cyclodextrin, Acridine Red achieves a binding stability constant (KS) that is approximately one order of magnitude higher than its binding affinity with native β-cyclodextrin. This enhanced binding, driven by supramolecular positive cooperativity, facilitates a highly efficient fluorescence resonance energy transfer (FRET) process with an energy transfer efficiency of 28.2% [1].
| Evidence Dimension | Binding stability constant (KS) |
| Target Compound Data | Modified β-cyclodextrin/Acridine Red complex shows a 10-fold increase in KS. |
| Comparator Or Baseline | Native β-cyclodextrin/Acridine Red complex. |
| Quantified Difference | ~1 order of magnitude increase in KS for the modified host system. |
| Conditions | Aqueous solution, proton-controlled binding and release strategy. |
High binding affinity is essential for the reproducible manufacturing of stimuli-responsive optical materials and supramolecular sensors.
Acridine Red exhibits opposite fluorescent responses depending on the macrocyclic host, providing a measurable contrast for differentiating microenvironments. Upon complexation with β-cyclodextrin, Acridine Red undergoes a hypsochromic shift from 560 nm to 553 nm accompanied by fluorescence enhancement. Conversely, complexation with calix[6]arenesulfonate induces a bathochromic shift to 563 nm and marked fluorescence quenching, driven by electrostatic interactions and restricted internal rotation[1].
| Evidence Dimension | Emission wavelength shift and intensity modulation |
| Target Compound Data | Hypsochromic shift (-7 nm) and fluorescence enhancement with β-CD; bathochromic shift (+3 nm) and quenching with calix[6]arenesulfonate. |
| Comparator Or Baseline | Uncomplexed Acridine Red (Emission peak at 560 nm). |
| Quantified Difference | Distinct bidirectional optical responses depending on the host cavity. |
| Conditions | Aqueous host-guest complexation assays. |
This dual-responsiveness allows analytical chemists to use a single dye to reliably distinguish between different classes of macrocyclic hosts in sensor arrays.
Acridine Red functions as a highly sensitive fluorimetric reagent for the quantification of trace heavy metals. In a sulfuric acid medium, the presence of Cr(VI) induces a strong fluorescence enhancement in Acridine Red. This specific interaction allows for a highly linear detection range of 2.0 to 32 μg/L, achieving a detection limit of 0.6 μg/L for Cr(VI)[1].
| Evidence Dimension | Limit of Detection (LOD) for Cr(VI) |
| Target Compound Data | LOD of 0.6 μg/L for Cr(VI). |
| Comparator Or Baseline | Standard colorimetric Cr(VI) assays (which typically have higher LODs). |
| Quantified Difference | Sub-microgram per liter detection sensitivity. |
| Conditions | Sulfuric acid medium, fluorimetric assay. |
Provides environmental testing laboratories with a highly sensitive, direct-readout reagent for detecting toxic hexavalent chromium in water samples.
Due to its longer fluorescence lifetime and higher quantum yield compared to Pyronin Y and Pyronin B, Acridine Red is selected as the xanthene dye for Fluorescence Lifetime Imaging Microscopy (FLIM) where maximizing the signal-to-noise ratio is critical[1].
The high binding stability constant (KS) between Acridine Red and modified β-cyclodextrins makes it a highly effective guest molecule for engineering proton-controlled, reversible optical switches and artificial light-harvesting gels [2].
Acridine Red's specific fluorescence enhancement in the presence of Cr(VI) under acidic conditions enables its use in commercial fluorimetric assays, providing sub-microgram per liter (0.6 μg/L) detection limits for water quality monitoring [3].
Because Acridine Red exhibits opposite fluorescence modulation (enhancement and blue-shift versus quenching and red-shift) when interacting with cyclodextrins versus calixarenesulfonates, it is utilized as a dual-responsive probe in the development of complex chemosensor arrays [4].
Irritant;Health Hazard